molecular formula C20H26F6N4O2 B11587660 7-(2-Cyclohexyl-ethyl)-1-isobutyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

7-(2-Cyclohexyl-ethyl)-1-isobutyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B11587660
M. Wt: 468.4 g/mol
InChI Key: BFFFQVBFGWSBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure and properties This compound is notable for its trifluoromethyl groups, which contribute to its stability and reactivity

Preparation Methods

The synthesis of 7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves several steps, typically starting with the preparation of the core pyrimido[4,5-d][1,3]diazine structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 7-(2-CYCLOHEXYLETHYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C20H26F6N4O2

Molecular Weight

468.4 g/mol

IUPAC Name

7-(2-cyclohexylethyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H26F6N4O2/c1-11(2)10-30-15-14(16(31)28-17(30)32)18(19(21,22)23,20(24,25)26)29-13(27-15)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3,(H,27,29)(H,28,31,32)

InChI Key

BFFFQVBFGWSBPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)C(N=C(N2)CCC3CCCCC3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.